5,6-Dimethoxypyridin-2-ol
Overview
Description
5,6-Dimethoxypyridin-2-ol is a heterocyclic chemical compound that belongs to the pyridine family. It has an empirical formula of C7H9NO3 and a molecular weight of 155.15 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string COc1ccc(O)nc1OC
. This indicates that the molecule consists of a pyridine ring with two methoxy groups and one hydroxyl group attached.
Physical and Chemical Properties Analysis
This compound is a solid compound . Unfortunately, the retrieved data does not provide more detailed physical and chemical properties such as melting point, boiling point, or solubility.
Scientific Research Applications
Metal Complexes with 2,6-Dimethoxypyridine-3-carboxylato Ligand
2,6-dimethoxypyridine-3-carboxylic acid (DMPH) has been used to create metal complexes with titanium(IV), tin(IV), and gallium(III). These complexes exhibited varying cytotoxic activities against tumor cell lines, with the tin(IV) and gallium(III) derivatives showing higher cytotoxicity compared to their titanium(IV) counterparts. Among the titanium compounds, differences in cytotoxicity were observed, with complex 4 (mono-(cyclopentadienyl) derivative) displaying higher activity compared to the bis-(cyclopentadienyl) complexes 1–3. The study also included a qualitative UV–vis analysis of the interaction of these complexes with DNA (Gómez‐Ruiz et al., 2011).
Chemical Synthesis and Modification
Synthesis of Macrocyclic Antibiotic Skeleton
The compound 6-dimethoxymethyl-1,2-dihydro-2-oxo-3-pyridinecarbonitrile is easily convertible into the central 3,6-di(2-thiazolyl)-2-(4-thiazolyl)pyridine skeleton of the macrocyclic antibiotic GE 2270 A. This transformation involves a series of steps including conversion of the 3-cyano and 6-dimethoxymethyl groups into 2-thiazolyl groups, and modification of the 2-pyridone function into a bromoacetyl group, eventually forming a 4-thiazolyl group. This method was applied to the total synthesis of the antibiotic micrococcin P, which shares a similar central skeleton (Okumura et al., 1998).
Photochemical Properties
Photochemical Dimerization of 2-Pyridones and 2-Aminopyridines
Ultraviolet irradiation of various 2-pyridones and 2-aminopyridines, including N,6-dimethyl-2-iminopyridine, resulted in the formation of 1,4-dimers. This process and the subsequent alkaline hydrolysis interrelated the two series of photodimers. The study focused on the detailed analysis of nuclear magnetic resonance (NMR) spectra, and discussed the chemical and physical properties of these dimers, hinting at their potential applications (Taylor & Kan, 1963).
Safety and Hazards
According to the safety information provided by Sigma-Aldrich, 5,6-Dimethoxypyridin-2-ol is classified under GHS07, indicating that it may cause harm if swallowed (Hazard Statements H302). It is classified as Acute Tox. 4 Oral. It is also classified as a combustible solid (Storage Class Code 11) and has a WGK classification of 3 .
Properties
IUPAC Name |
5,6-dimethoxy-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-10-5-3-4-6(9)8-7(5)11-2/h3-4H,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNOHOBCYBMASQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC(=O)C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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